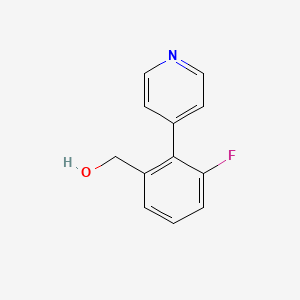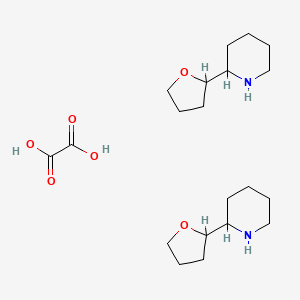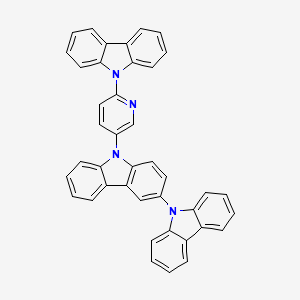
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt typically involves a multi-step process. The initial step often includes the formation of the xanthylium core, followed by the introduction of diethylamino groups and sulphonation of the phenyl ring. The final step involves the addition of sodium salt to enhance solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions, along with the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its color and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
作用機序
The mechanism of action of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt involves its interaction with molecular targets through its functional groups. The diethylamino groups and sulphonate groups play a crucial role in binding to specific sites, leading to changes in the electronic structure and resulting in its characteristic color. The pathways involved include electron transfer and resonance stabilization.
類似化合物との比較
Similar Compounds
- Hydrogen 3,6-bis(dimethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt
- Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium chloride
- Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium potassium salt
Uniqueness
Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances solubility, making it more suitable for various applications compared to its chloride or potassium counterparts.
特性
分子式 |
C27H30N2NaO7S2+ |
|---|---|
分子量 |
581.7 g/mol |
IUPAC名 |
sodium;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1 |
InChIキー |
SXQCTESRRZBPHJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)



![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)


![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
